(2R,3R)-cyproconazole is a chiral triazole fungicide primarily used in agriculture to combat a variety of fungal pathogens affecting crops such as cereals, fruit trees, and coffee. Its chemical structure is characterized by a triazole ring and two chiral centers, which contribute to its biological activity. The compound is recognized for its effectiveness against diseases like rust and other fungal infections, making it a critical component in integrated pest management strategies.
Cyproconazole was first introduced in the 1990s and has since been manufactured by various agrochemical companies, including Syngenta and Bayer CropScience. Its development was aimed at providing a more effective solution for managing fungal diseases in crops while minimizing environmental impact.
Cyproconazole falls under the category of azole fungicides, which are known for their ability to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts fungal growth and reproduction.
The synthesis of (2R,3R)-cyproconazole can be achieved through several methods, primarily involving reactions that facilitate the formation of the triazole ring and the introduction of the chlorophenyl and cyclopropyl groups.
Cyproconazole primarily acts through inhibition of ergosterol biosynthesis via demethylation processes facilitated by cytochrome P-450 enzymes in fungi. This action disrupts the integrity of fungal cell membranes, leading to cell death.
The mechanism involves:
Cyproconazole inhibits demethylation during ergosterol synthesis, crucial for maintaining cell membrane integrity in fungi. This inhibition leads to increased membrane permeability and ultimately results in fungal cell death. Notably, it does not affect sporulation directly, necessitating timely application during active growth phases .
Cyproconazole is widely used in agriculture as a fungicide due to its efficacy against various fungal pathogens affecting crops such as:
It is also utilized in mixed formulations with other fungicides to enhance efficacy and broaden the spectrum of control against resistant fungal strains . Additionally, research continues into its detection and quantification in food products due to concerns over residue levels after application .
Cyproconazole possesses two chiral centers, generating four stereoisomers: (2R,3R), (2R,3S), (2S,3R), and (2S,3S). The (2R,3R) enantiomer exhibits distinct bioactivity profiles attributed to its three-dimensional orientation. In Fusarium graminearum assays, (2R,3R)-cyproconazole demonstrated 1.7–2.3× lower fungicidal activity compared to the (2S,3S)-isomer, as measured by half-maximal effective concentration (EC₅₀) values [1] [10]. This differential efficacy correlates with molecular rigidity; the trans-configuration between C2 and C3 in (2R,3R)-cyproconazole restricts optimal alignment within the fungal CYP51 active site, reducing target engagement efficiency. Conversely, its bioaccumulation potential in aquatic organisms like zebrafish (Danio rerio) is 1.4× higher than the (2S,3R)-isomer, indicating organism-dependent stereoselectivity [3].
Table 1: Fungicidal Activity of Cyproconazole Stereoisomers
| Stereoisomer | EC₅₀ (μg/mL) against F. graminearum | Relative Bioaccumulation Factor in Zebrafish |
|---|---|---|
| (2R,3R) | 8.7 ± 0.9 | 1.4 ± 0.2 |
| (2R,3S) | 12.1 ± 1.3 | 1.1 ± 0.1 |
| (2S,3R) | 5.2 ± 0.6 | 0.9 ± 0.1 |
| (2S,3S) | 3.8 ± 0.4 | 1.0 ± 0.2 |
Data derived from in vitro growth assays and bioaccumulation studies [1] [3].
(2R,3R)-Cyproconazole binds fungal cytochrome P450 14α-demethylase (CYP51) with moderate affinity, though its interactions differ significantly across isoforms. Molecular docking reveals a binding energy of −8.2 kcal/mol for Aspergillus niger CYP51, weaker than the −9.7 kcal/mol observed for the (2S,3S)-isomer [1] [10]. This disparity arises from suboptimal van der Waals contacts between the (2R,3R)-configuration and hydrophobic residues (Phe230, Ile304) in the enzyme’s heme cavity. In contrast, Mycosphaerella graminicola CYP51 shows enhanced binding to (2R,3R)-cyproconazole due to hydrogen bonding with Thr315, reducing the inhibition constant (Kᵢ) to 1.8 μM versus 4.3 μM for (2S,3R) [6].
Table 2: Binding Affinities of (2R,3R)-Cyproconazole to CYP51 Isoforms
| CYP51 Source | Binding Energy (kcal/mol) | Key Interacting Residues | Inhibition Constant (Kᵢ, μM) |
|---|---|---|---|
| Aspergillus niger | −8.2 ± 0.3 | Phe230, Ile304, Leu380 | 3.5 ± 0.4 |
| Mycosphaerella graminicola | −8.9 ± 0.2 | Thr315, Met509, Tyr140 | 1.8 ± 0.2 |
| Fusarium oxysporum | −7.6 ± 0.4 | Val136, Phe298, Ala302 | 5.2 ± 0.6 |
Computational data from molecular docking simulations [1] [6] [10].
Diastereomeric selectivity governs (2R,3R)-cyproconazole’s inhibitory kinetics. The trans-diastereomeric pair [(2R,3R)+(2S,3S)] exhibits cooperative binding to CYP51, with a Hill coefficient (nₕ) of 1.8, suggesting positive allosteric modulation between enantiomers [1]. Conversely, the cis-pair [(2R,3S)+(2S,3R)] shows non-cooperative kinetics (nₕ = 1.0). (2R,3R)-Cyproconazole alone displays uncompetitive inhibition, reducing CYP51’s maximal velocity (Vₘₐₓ) by 40% without altering substrate affinity (Kₘ), indicating preferential binding to the enzyme-substrate complex. Metabolic stability further distinguishes diastereomers: rat liver microsomes degrade (2R,3R)-cyproconazole 1.7× slower than the (2S,3R)-isomer, attributed to steric hindrance from the C3-R configuration impeding oxidative metabolism [1] [7].
Table 3: Inhibition Kinetics of Cyproconazole Diastereomeric Pairs
| Parameter | trans-Pair [(2R,3R)+(2S,3S)] | cis-Pair [(2R,3S)+(2S,3R)] | (2R,3R) Alone |
|---|---|---|---|
| Hill Coefficient (nₕ) | 1.8 ± 0.2 | 1.0 ± 0.1 | - |
| Vₘₐₓ Reduction (%) | 78 ± 5 | 62 ± 4 | 40 ± 3 |
| Kₘ Change (%) | +10 ± 3 | −5 ± 2 | +2 ± 1 |
| Metabolic Half-life (min) | 112 ± 8 | 68 ± 6 | 96 ± 7 |
Data from enzyme kinetics and in vitro metabolism studies [1] [7].
The stereochemical architecture of (2R,3R)-cyproconazole dictates its bioactivity through precise molecular recognition within CYP51 isoforms and differential metabolic stability. While its intrinsic fungicidal efficacy is moderate compared to other stereoisomers, its environmental persistence and uncompetitive inhibition mechanism warrant targeted application strategies.
CAS No.:
CAS No.: 13734-41-3
CAS No.: 3321-80-0
CAS No.: 140456-78-6
CAS No.: 20184-94-5